molecular formula C13H9BrO2 B14766538 5-Bromo-4-phenylbenzo[d][1,3]dioxole

5-Bromo-4-phenylbenzo[d][1,3]dioxole

Cat. No.: B14766538
M. Wt: 277.11 g/mol
InChI Key: MFQTWISDJUHDFW-UHFFFAOYSA-N
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Description

5-Bromo-4-phenylbenzo[d][1,3]dioxole: is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.12 g/mol . This compound is characterized by a bromine atom attached to a phenylbenzo[d][1,3]dioxole structure, which is a fused ring system containing both benzene and dioxole rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-phenylbenzo[d][1,3]dioxole typically involves the bromination of 4-phenylbenzo[d][1,3]dioxole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-phenylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]dioxole derivatives, while oxidation can introduce carbonyl or carboxyl groups .

Scientific Research Applications

Chemistry: 5-Bromo-4-phenylbenzo[d][1,3]dioxole is used as a building block in organic synthesis to create more complex molecules. It is also used in the development of new materials with unique properties .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions between brominated compounds and biological molecules .

Medicine: Its unique structure makes it a valuable scaffold for developing pharmaceuticals with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-4-phenylbenzo[d][1,3]dioxole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and the phenylbenzo[d][1,3]dioxole structure play crucial roles in these interactions. The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. It can also interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-4-phenylbenzo[d][1,3]dioxole is unique due to the presence of the phenyl group attached to the dioxole ring. This phenyl group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions and applications. Additionally, the phenyl group can influence the compound’s interactions with biological targets, potentially leading to different biological activities .

Properties

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

5-bromo-4-phenyl-1,3-benzodioxole

InChI

InChI=1S/C13H9BrO2/c14-10-6-7-11-13(16-8-15-11)12(10)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

MFQTWISDJUHDFW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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